![molecular formula C24H19N3O3 B2682343 2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one CAS No. 381697-30-9](/img/structure/B2682343.png)

2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

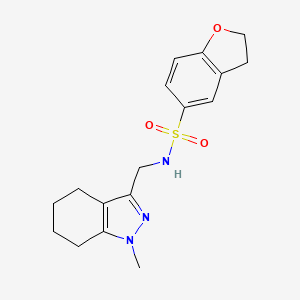

This compound is a type of spiro heterocyclic compound . It’s synthesized by the sequential reaction of o-hydroxy benzaldehyde and various 4-substituted acetophenones and a mixture of isatin and 2-(3-(4-substitutedphenyl)-4, 5-dihydro- 1H-pyrazol-5-yl) phenol in the presence of PTSA .

Synthesis Analysis

The synthesis of this compound involves a microwave-assisted reaction, which is known to promote the synthesis of a variety of compounds . The reaction is accelerated because of the selective absorption of microwaves by polar molecules .Molecular Structure Analysis

The molecular structure of this compound was characterized by IR, 1H NMR, 13C NMR, Mass analysis, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2- (4- (5-amino-1H-pyrazol-3-yl)phenyl)-1H-indene-1,3 (2H)-dione with the appropriate active methylene compounds in boiling ethanol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined by various spectroscopic techniques including EI-MS, 1H-NMR, and 13C-NMR .Applications De Recherche Scientifique

Photochromic Properties and Applications

Photochromic compounds, which include certain spiro[indoline-oxazine] derivatives, show promise for advanced material applications due to their ability to undergo reversible color changes when exposed to UV light. A comparative study by Baillet, Giusti, and Guglielmetti (1993) on spiro[indoline-oxazine] derivatives highlighted their significant photochromic behavior and better fatigue resistance compared to spiro[indoline-pyran] derivatives. These properties suggest potential applications in optical data storage and photonic devices (Baillet, Giusti, & Guglielmetti, 1993).

Antimicrobial and Anti-Inflammatory Activities

Recent research has also explored the antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines. Mandzyuk, Matiychuk, Chaban, Bodnarchuk, Julia E. Matiychuk, and Obushak (2020) found that certain spiro derivatives exhibited high antimicrobial activity against S. aureus, as well as anti-inflammatory effects superior to reference drugs like diclofenac, and high antioxidant activity. This suggests the compound's potential in pharmaceutical applications, particularly in developing new antimicrobial and anti-inflammatory agents (Mandzyuk et al., 2020).

Chemical and Photophysical Characterization

Characterization studies of photochromic compounds like spirooxazine and spiropyran, hosted in poly(methyl methacrylate) (PMMA), have provided insights into their photophysical properties. Bonefacino, Tse, Pun, Cheng, Chan, Boersma, and Tam (2013) demonstrated how temperature significantly influences the deactivation of these materials upon UV irradiation. Such studies are crucial for understanding the practical applications of these compounds in developing UV-responsive materials (Bonefacino et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3/c1-29-16-12-10-15(11-13-16)20-14-21-17-6-2-5-9-22(17)30-24(27(21)26-20)18-7-3-4-8-19(18)25-23(24)28/h2-13,21H,14H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQMHHWIPXAEDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35C6=CC=CC=C6NC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-nitro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B2682261.png)

![2-Chloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2682262.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2682266.png)

![2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2682269.png)

![N-(3-methylbutyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2682273.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2682274.png)

![2-(4-chlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-methylpropan-1-one](/img/structure/B2682276.png)

![4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2682277.png)

![2-(4-Acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2682279.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2682281.png)